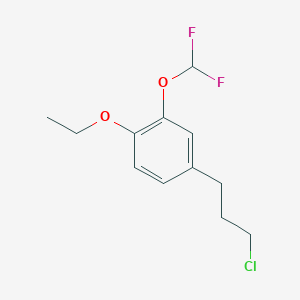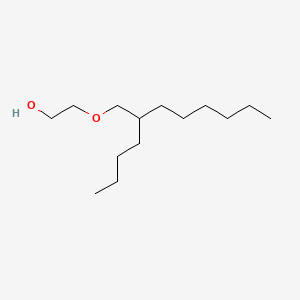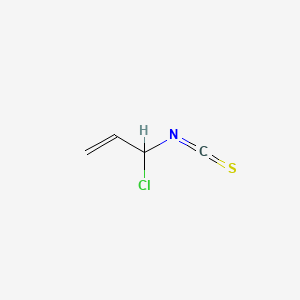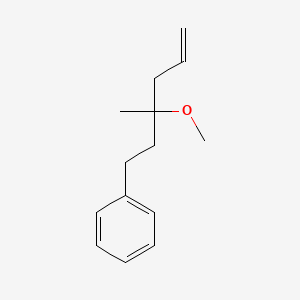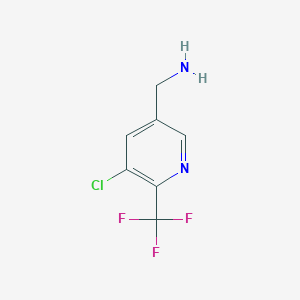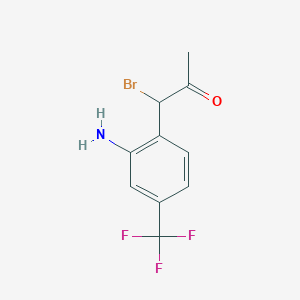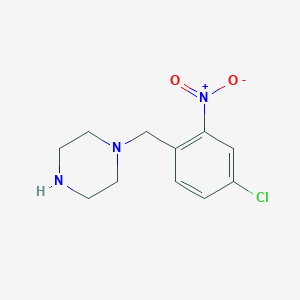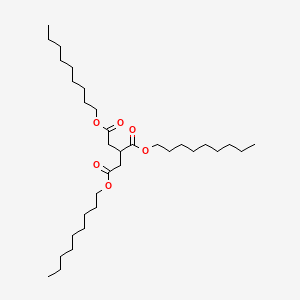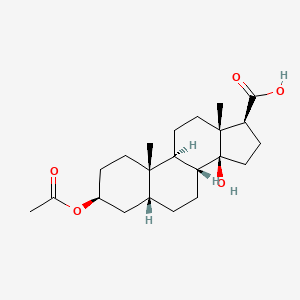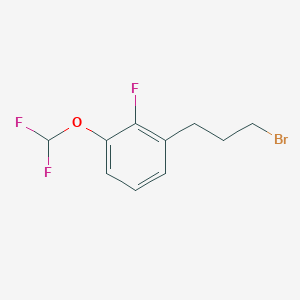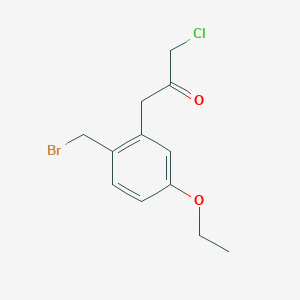
1-(2-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-2-one is an organic compound that features a bromomethyl group, an ethoxy group, and a chloropropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method starts with the bromination of a precursor compound, such as 2-ethoxybenzaldehyde, followed by a series of reactions to introduce the chloropropanone group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the safety and efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as ethanol or acetone.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds .
Applications De Recherche Scientifique
1-(2-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(2-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The compound may also interact with enzymes and receptors, modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
- 1-Bromo-2-butyne
- 2-Bromomethyl-1,3-dioxolane
- Bromoacetaldehyde ethylene acetal
Comparison: Compared to similar compounds, it offers a broader range of chemical transformations and biological interactions .
This comprehensive overview highlights the significance of 1-(2-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-2-one in various scientific domains. Its unique structure and reactivity make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H14BrClO2 |
|---|---|
Poids moléculaire |
305.59 g/mol |
Nom IUPAC |
1-[2-(bromomethyl)-5-ethoxyphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C12H14BrClO2/c1-2-16-12-4-3-9(7-13)10(6-12)5-11(15)8-14/h3-4,6H,2,5,7-8H2,1H3 |
Clé InChI |
SBKPVHMYZTYWBG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1)CBr)CC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


